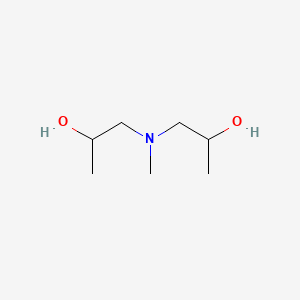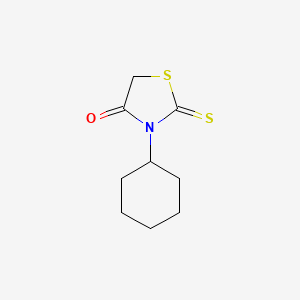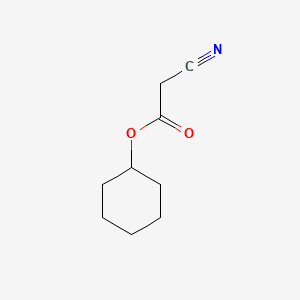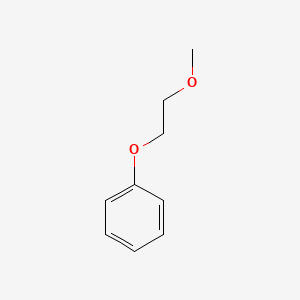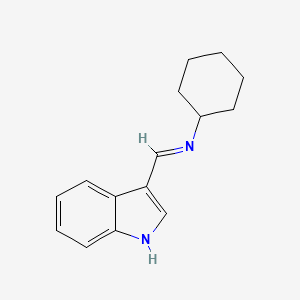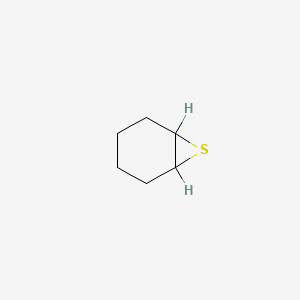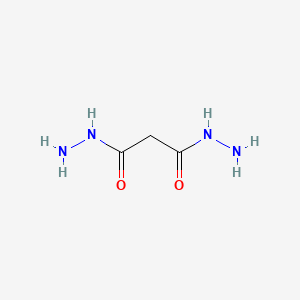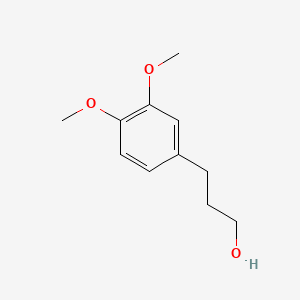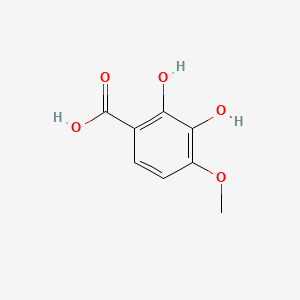
6-(环己基氨基)嘧啶-2,4(1H,3H)-二酮
描述
“6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” is a chemical compound . It is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analog, which are types of bicyclic [6 + 6] systems .
Synthesis Analysis
The synthesis of this compound involves various methods . The main sections of the synthesis include the reactivities of the substituents linked to the ring carbon and nitrogen atoms . A discussion demonstrating the proposed mechanisms of unexpected synthetic routes is also part of the synthesis analysis .Molecular Structure Analysis
The molecular structure of “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” is complex and involves various elements .Chemical Reactions Analysis
The chemical reactions involving “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are diverse and involve various other compounds . The reactions are influenced by the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the retrieved papers .科学研究应用
合成方法
嘧啶衍生物的合成,包括类似于6-(环己基氨基)嘧啶-2,4(1H,3H)-二酮的化合物,通常涉及允许引入连接到环碳和氮原子的各种取代基的方法。 这些方法对于创造具有潜在的药物和材料科学应用的各种化合物至关重要 .
取代基的反应性
连接到嘧啶环的取代基的反应性可以显著影响这些化合物的生物活性。 对反应性的研究可以导致开发出针对特定应用的具有增强性能的更有效衍生物 .
生物应用
嘧啶衍生物以其生物应用而闻名,特别是在靶向激酶抑制剂 (TKI) 的开发中。 这些化合物可以被设计为选择性地抑制参与疾病过程的特定酶,使其在治疗研究中具有价值 .
抗炎活性
一些嘧啶衍生物在抗炎活性方面表现出希望。 通过研究构效关系,研究人员可以增强这些化合物对特定炎症标志物的效力,例如 IL-6 刺激的 STAT3 抑制 .
靶向激酶抑制
对更有效和更有效的 TKI 的追求继续随着新的嘧啶衍生物的合成而进行。 这些化合物通常被评估其抑制参与癌症和其他疾病的激酶的能力 .
机理研究
在嘧啶衍生物的合成过程中,可能会出现意外的合成路线。 机理研究对于理解这些过程很重要,这些过程可以导致新的合成方法或意外的生物活性的发现 .
作用机制
Target of Action
Pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, such as cdks, leading to changes in the cell cycle .
Biochemical Pathways
The inhibition of cdks can affect cell cycle progression and potentially lead to cell death .
Result of Action
The inhibition of cdks can lead to cell cycle arrest and potentially induce apoptosis .
安全和危害
未来方向
生化分析
Biochemical Properties
6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound inhibits the activity of CDK2/cyclin A2 complex, leading to alterations in cell cycle progression . Additionally, 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione interacts with other proteins involved in cell proliferation and apoptosis, such as p53 and Bcl-2, influencing their functions and stability .
Cellular Effects
The effects of 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest and apoptosis by modulating the expression of genes involved in these processes . It affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . This binding is facilitated by hydrogen bonding and hydrophobic interactions with specific amino acid residues in the active site . Additionally, the compound modulates gene expression by influencing transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In in vitro studies, the effects on cell cycle arrest and apoptosis are typically observed within 24 to 48 hours of treatment . Long-term studies in animal models have shown that repeated administration of the compound can lead to sustained inhibition of tumor growth and improved survival rates .
Dosage Effects in Animal Models
The effects of 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. Low doses of the compound have been found to effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including weight loss, liver toxicity, and hematological abnormalities . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to achieve maximum efficacy with minimal side effects .
Metabolic Pathways
6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .
Transport and Distribution
Within cells and tissues, 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target proteins and exerts its effects . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability . Additionally, the compound may be directed to specific organelles, such as mitochondria, where it can affect mitochondrial function and apoptosis .
属性
IUPAC Name |
6-(cyclohexylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMAMCMBWRAEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308964 | |
| Record name | 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6702-72-3 | |
| Record name | NSC210490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


